(R)-3,4-Dcpg (R)-3,4-Dcpg AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors.
Brand Name: Vulcanchem
CAS No.: 201730-10-1
VCID: VC0004218
InChI: InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1
SMILES: C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol

(R)-3,4-Dcpg

CAS No.: 201730-10-1

Cat. No.: VC0004218

Molecular Formula: C10H9NO6

Molecular Weight: 239.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-3,4-Dcpg - 201730-10-1

Specification

CAS No. 201730-10-1
Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
IUPAC Name 4-[(R)-amino(carboxy)methyl]phthalic acid
Standard InChI InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1
Standard InChI Key IJVMOGKBEVRBPP-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O
SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-3,4-DCPG belongs to the phenylglycine derivative family, characterized by a benzene ring substituted with two carboxyl groups at positions 3 and 4 and an amino-carboxymethyl side chain. Its stereochemistry is defined by the R-configuration at the chiral center, which distinguishes it from its S-enantiomer. The canonical SMILES notation for (R)-3,4-DCPG is OC([C@@H](C1=CC=C(C(O)=O)C(C(O)=O)=C1)N)=OOC([C@@H](C1=CC=C(C(O)=O)C(C(O)=O)=C1)N)=O, reflecting its carboxylic acid functionalities and stereospecific arrangement .

Table 1: Key Chemical Identifiers of (R)-3,4-DCPG

PropertyValueSource
CAS Number201730-10-1
PubChem CID3313698
Molecular FormulaC10H9NO6C_{10}H_{9}NO_{6}
Molecular Weight239.18 g/mol
Solubility100 mM in water
Storage ConditionsDesiccate at room temperature

Synthesis and Stability

(R)-3,4-DCPG is synthesized via stereoselective methods to ensure enantiomeric purity ≥96% . Its stability in aqueous solutions is pH-dependent, with optimal storage at -20°C to prevent degradation. Repeated freeze-thaw cycles are discouraged, as they may compromise structural integrity .

Biological Activity and Mechanism of Action

AMPA Receptor Antagonism

(R)-3,4-DCPG exhibits high affinity for AMPA receptors, non-competitively inhibiting ion flux by binding to the allosteric modulator site. This action reduces excitatory postsynaptic potentials, making it a valuable probe for studying synaptic plasticity and excitotoxicity . Notably, its R-enantiomer shows negligible activity at kainate receptors and only weak antagonism at N-methyl-D-aspartate (NMDA) receptors, ensuring selectivity for AMPA subtypes .

Enantiomer-Specific Pharmacodynamics

The pharmacological profile of (R)-3,4-DCPG contrasts sharply with its S-enantiomer. While (R)-3,4-DCPG primarily targets AMPA receptors, (S)-3,4-DCPG acts as a potent agonist for metabotropic glutamate receptor 8 (mGlu8), with an EC50_{50} of 31 nM . This enantiomeric divergence underscores the importance of stereochemistry in glutamate receptor modulation.

Table 2: Comparative Activity of (R)- and (S)-3,4-DCPG

Parameter(R)-3,4-DCPG(S)-3,4-DCPG
Primary TargetAMPA receptorsmGlu8 receptors
Activity TypeAntagonistAgonist
EC50_{50}/IC50_{50}1.3–391 μM (AMPA)31 nM (mGlu8)
Secondary TargetsWeak NMDA antagonismGroup II/III mGlu receptors

Pharmacological and Behavioral Effects

Anticonvulsant Properties

Racemic (RS)-3,4-DCPG demonstrates potent anticonvulsant effects in vivo, surpassing the efficacy of either enantiomer alone by 30- to 100-fold . This synergism suggests that combined AMPA antagonism (via the R-form) and mGlu8 activation (via the S-form) may modulate seizure thresholds through complementary pathways.

Recent Advances and Future Directions

Recent updates to PubChem (2025) have expanded the structural and bibliographic data on (R)-3,4-DCPG, facilitating computational modeling and drug design . Ongoing research aims to elucidate its pharmacokinetics and assess its efficacy in combinatorial therapies for refractory epilepsy.

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